7,8-Diaminopelargonic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Diaminopelargonic acid dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O2 and a molecular weight of 261.19 g/mol . It is a white crystalline solid that is soluble in water and acidic solutions but insoluble in organic solvents . This compound is an intermediate in the biosynthesis of vitamin B5 (pantothenic acid) and plays a crucial role in the formation of coenzyme A, which is essential for the metabolism of proteins, fats, and carbohydrates .

Métodos De Preparación

The preparation of 7,8-diaminopelargonic acid dihydrochloride involves several synthetic routes and reaction conditions. Generally, it is synthesized through conventional organic synthesis methods such as amination, acylation, reduction, and amidation . The industrial production of this compound is complex and typically involves multiple steps to ensure high purity and yield. Specific details on the industrial production methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

7,8-Diaminopelargonic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C9H20N2O2

- Molecular Weight : 188.27 g/mol

- CAS Number : 951786-35-9

- Solubility : Slightly soluble in water and methanol

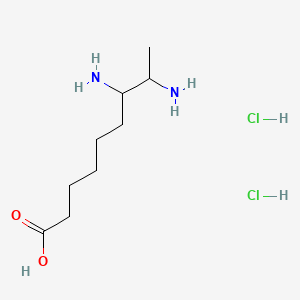

Structure

The structure of 7,8-diaminopelargonic acid dihydrochloride features amino groups at positions 7 and 8 of a nonanoic acid backbone, which is pivotal for its biological activity.

Biochemical Research

This compound plays a crucial role in the biosynthesis of biotin. It acts as a substrate for various enzymes involved in this pathway:

- Enzyme Interaction : It interacts with the enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase, facilitating the conversion of substrates necessary for biotin synthesis.

Case Study: Biotin Biosynthesis

A study demonstrated that the compound is essential for the enzymatic reactions leading to biotin formation. The enzyme dethiobiotin synthetase catalyzes the conversion of 7,8-diaminopelargonic acid to dethiobiotin, highlighting its significance in metabolic processes .

Medicinal Chemistry

Research indicates that this compound has potential applications in developing therapeutic agents targeting coenzyme A pathways. Coenzyme A is vital for fatty acid metabolism and energy production:

- Metabolic Disorders : Studies have explored its role in metabolic disorders where coenzyme A levels are disrupted. By understanding how this compound influences coenzyme A synthesis, researchers aim to develop treatments for related disorders .

Industrial Applications

In the industrial sector, this compound is utilized in the production of vitamins and nutraceuticals:

- Vitamin Production : It serves as an intermediate in synthesizing vitamin B5 (pantothenic acid), which is essential for human health and widely used in dietary supplements .

Chemical Synthesis

In organic chemistry, this compound is used as a reagent for synthesizing various chemical compounds:

- Synthesis Reactions : The compound can undergo oxidation and reduction reactions to form different derivatives. It is also employed in substitution reactions where functional groups are modified.

Mecanismo De Acción

The mechanism of action of 7,8-diaminopelargonic acid dihydrochloride involves its role as an intermediate in the biosynthesis of vitamin B5. It is converted from 7-keto-8-aminopelargonic acid through a transamination reaction catalyzed by the enzyme diaminopelargonic acid aminotransferase . This reaction requires S-adenosyl-L-methionine as the amino donor and involves the transfer of an amino group to form 7,8-diaminopelargonic acid . The compound then undergoes further enzymatic reactions to form pantothenic acid, which is essential for the synthesis of coenzyme A .

Comparación Con Compuestos Similares

7,8-Diaminopelargonic acid dihydrochloride is unique due to its specific role in the biosynthesis of vitamin B5. Similar compounds include:

7-Keto-8-aminopelargonic acid: An intermediate in the same biosynthetic pathway, which is converted to 7,8-diaminopelargonic acid.

Pantothenic acid: The final product of the biosynthetic pathway, which is essential for coenzyme A synthesis.

S-adenosyl-L-methionine: An amino donor in the transamination reaction that converts 7-keto-8-aminopelargonic acid to 7,8-diaminopelargonic acid.

These compounds are all part of the same metabolic pathway and play interconnected roles in the biosynthesis of vitamin B5.

Actividad Biológica

7,8-Diaminopelargonic acid dihydrochloride (DAPD) is a significant compound in biochemical research, particularly due to its role in the biosynthesis of biotin (vitamin B7) and its involvement in various metabolic pathways. This article explores the biological activity of DAPD, including its mechanisms of action, biochemical properties, cellular effects, and applications in research and medicine.

Target Enzyme

The primary target of DAPD is the enzyme Adenosylmethionine-8-amino-7-oxononanoate aminotransferase . This enzyme catalyzes the transamination reaction that converts 7-keto-8-aminopelargonic acid into DAPD, utilizing S-adenosyl-L-methionine as a cofactor. The enzymatic activity is crucial for the synthesis of biotin, which is necessary for various metabolic processes including fatty acid synthesis and energy metabolism .

Biochemical Pathways

DAPD plays a pivotal role in the biosynthetic pathway of biotin. The pathway can be summarized as follows:

- 7-Keto-8-aminopelargonic acid is converted to DAPD via transamination.

- DAPD is subsequently transformed into desthiobiotin , which is then converted into biotin.

This pathway highlights the importance of DAPD not only as an intermediate but also as a substrate that influences the overall metabolism of essential nutrients .

Stability and Solubility

DAPD is stable at room temperature and its solubility can be affected by environmental factors such as pH. This stability is critical for its use in laboratory settings where consistent results are required.

Enzyme Interactions

DAPD interacts with various enzymes, acting as an effective inhibitor in some cases. For example, it has been shown to inhibit certain aminotransferases, which are essential for amino acid metabolism.

Cellular Effects

Impact on Cell Function

Research indicates that DAPD influences several cellular processes including:

- Cell Signaling: It modulates signaling pathways that are critical for cell growth and differentiation.

- Gene Expression: DAPD has been observed to affect gene expression related to metabolic pathways.

- Metabolic Regulation: The compound plays a role in regulating metabolic processes by influencing the synthesis of coenzymes necessary for energy production .

Research Applications

DAPD has several applications across various fields:

- Biochemistry: Used as a reagent in studies related to vitamin biosynthesis.

- Pharmacology: Investigated for its potential therapeutic roles in metabolic disorders linked to coenzyme A deficiencies.

- Industrial Chemistry: Employed in the synthesis of vitamins and nutraceuticals .

Comparative Analysis with Similar Compounds

The following table compares DAPD with related compounds involved in the biotin biosynthetic pathway:

| Compound | Role in Pathway | Similarity to DAPD |

|---|---|---|

| 7-Keto-8-aminopelargonic acid | Precursor to DAPD | Direct precursor |

| Pantothenic acid | Final product of the pathway | End product; essential for CoA synthesis |

| S-Adenosyl-L-methionine | Amino donor for transamination | Co-factor for enzymatic reactions |

This comparison highlights how DAPD fits into a larger network of biochemical interactions essential for maintaining metabolic health.

Case Studies and Research Findings

Several studies have documented the biological activity of DAPD:

- Enzymatic Characterization: A study purified the enzyme responsible for converting 7-keto-8-aminopelargonic acid to DAPD, revealing insights into its kinetic properties and substrate specificity .

- Metabolic Studies: Research using Escherichia coli demonstrated that resting cells can synthesize DAPD under specific conditions, providing a model for studying biotin biosynthesis .

- Inhibitory Effects: Investigations into the inhibitory effects of DAPD on various aminotransferases have shown promise for developing new antimicrobial agents targeting bacterial pathways .

Propiedades

IUPAC Name |

7,8-diaminononanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBOAYSDSCJELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCC(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-91-6 |

Source

|

| Record name | 7,8-diaminononanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.